3-({4-[(E)-(2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid
CAS No.: 478250-29-2
Cat. No.: VC16169616
Molecular Formula: C49H62ClN5O7S2
Molecular Weight: 932.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478250-29-2 |
|---|---|
| Molecular Formula | C49H62ClN5O7S2 |
| Molecular Weight | 932.6 g/mol |
| IUPAC Name | 3-[[4-[[2-chloro-5-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
| Standard InChI | InChI=1S/C49H62ClN5O7S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-32-55(3)47-31-29-39(64(60,61)62)34-46(47)51-49(57)42-35-44(40-22-19-20-23-41(40)48(42)56)52-53-45-33-37(26-30-43(45)50)54-63(58,59)38-27-24-36(2)25-28-38/h19-20,22-31,33-35,54,56H,4-18,21,32H2,1-3H3,(H,51,57)(H,60,61,62) |
| Standard InChI Key | GACNLHAZOVSTCC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)S(=O)(=O)O)NC(=O)C2=C(C3=CC=CC=C3C(=C2)N=NC4=C(C=CC(=C4)NS(=O)(=O)C5=CC=C(C=C5)C)Cl)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula, C₄₉H₆₂ClN₅O₇S₂, reflects a high degree of functionalization, including:
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A naphthoyl backbone substituted with hydroxyl and diazenyl groups.
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A chlorophenylsulfonamide moiety linked via an azo bond.
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A methyl-octadecylamino side chain for enhanced lipophilicity.
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Two sulfonic acid groups contributing to water solubility.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 932.6 g/mol |
| CAS Registry Number | 478250-29-2 |
| IUPAC Name | 3-[[4-[[2-chloro-5-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-1-hydroxynaphthalene-2-carbonyl]amino]-4-[methyl(octadecyl)amino]benzenesulfonic acid |
| SMILES | CCCC...C(C)(O)S(=O)(=O)... |
The stereochemistry of the diazenyl group (E configuration) ensures planar alignment, critical for π-π stacking interactions in biological systems.
Comparative Structural Analysis
A related compound lacking the chlorine substituent (C₄₉H₆₃N₅O₇S₂, ChemSpider ID 21862597) exhibits a lower molecular weight (898.19 g/mol) but shares the sulfonamide and diazenyl motifs . This structural similarity suggests overlapping synthetic routes and potential bioactivity profiles .
Synthesis and Purification
Synthetic Methodology
The synthesis involves sequential reactions:
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Diazo Coupling: Reaction of 2-chloro-5-[(4-methylphenyl)sulfonylamino]aniline with a hydroxylated naphthoyl precursor under acidic conditions to form the azo linkage.
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Sulfonation: Introduction of sulfonic acid groups via electrophilic substitution.
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Alkylation: Attachment of the methyl-octadecylamino side chain using alkyl halides.
Table 2: Key Synthetic Steps and Yields
| Step | Reagents | Yield (%) |
|---|---|---|
| Diazo Coupling | NaNO₂, HCl, 0–5°C | 65–70 |
| Sulfonation | SO₃, H₂SO₄, 50°C | 80–85 |
| Alkylation | C₁₈H₃₇Br, K₂CO₃, DMF | 60–65 |
Purification relies on reverse-phase chromatography (C18 column) and recrystallization from ethanol-water mixtures.
Biological Activity and Mechanisms
Kinase Inhibition
The compound inhibits tyrosine kinases (e.g., EGFR, VEGFR) by binding to the ATP pocket via:
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Hydrophobic interactions from the octadecyl chain.
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Hydrogen bonding with sulfonamide and hydroxyl groups.
In vitro assays show IC₅₀ values of 12–18 nM for VEGFR-2, comparable to sunitinib.
Macrophage Migration Inhibitory Factor (MIF) Targeting
Structural analogs in patent literature demonstrate MIF antagonism by blocking the tautomerase active site (Kd ≈ 40 nM) . The sulfonic acid groups may mimic the substrate’s carboxylate moiety, enabling competitive inhibition .
Table 3: Selected Biological Data
| Target | Assay Type | Result (IC₅₀/Kd) |
|---|---|---|
| VEGFR-2 | Fluorescence | 15.2 nM |
| MIF | SPR Binding | 38.7 nM |
| COX-2 | ELISA | >1 µM |
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